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Compound of Interest

Compound Name: Revosimeline

CAS No.: 1810001-96-7

Cat. No.: B610451

Get Quote

Introduction Revosimeline (also known by its UNII: 9GHO88L89C) is a structurally distinct,

highly selective muscarinic acetylcholine M1 receptor agonist[1]. In preclinical drug

development and neuropharmacology, it is frequently utilized to probe M1-mediated Gq-protein

signaling pathways. However, due to the rapid regulatory feedback loops inherent to G protein-

coupled receptors (GPCRs), optimizing the in vitro concentration of Revosimeline is critical.

Improper dosing can lead to artifactual data driven by vehicle toxicity, off-target receptor

activation, or profound receptor desensitization[2]. This guide provides the mechanistic

rationale and self-validating protocols necessary to establish robust, reproducible in vitro

assays.

Frequently Asked Questions (Troubleshooting &
Optimization)
Q1: What is the optimal starting concentration range for Revosimeline in cell-based assays?

A: When establishing a concentration-response curve (CRC), we recommend a working range

of 0.1 nM to 10 µM. Revosimeline exhibits potent M1 agonism; therefore, starting at

concentrations higher than 10 µM often saturates the receptor pool and provides no additional

dynamic range[1]. Causality Insight: GPCRs operate via signal amplification. A single
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Revosimeline-M1 complex can activate multiple Gq proteins, leading to a massive intracellular

calcium ( Ca2+ ) release via the Phospholipase C (PLC) / Inositol trisphosphate (IP3) pathway.

Exceeding the upper threshold of this range masks the true EC50​and flattens the upper

asymptote of your sigmoidal curve.

Q2: How do I manage vehicle (DMSO) toxicity when preparing Revosimeline stocks? A:

Revosimeline is highly soluble in Dimethyl sulfoxide (DMSO). You should prepare a

concentrated stock (e.g., 10 mM) and perform serial dilutions in an assay buffer[3]. The critical

rule is that the final DMSO concentration in the cell culture well must not exceed 0.1% (v/v).

Causality Insight: DMSO is an amphiphilic solvent that intercalates into the lipid bilayer. At

concentrations >0.1%, DMSO increases membrane fluidity and permeability, which can

spontaneously trigger intracellular calcium release or cause baseline drift in fluorometric

assays. This artificially elevates your background noise and narrows your assay window.

Q3: Why am I seeing a diminished response at higher concentrations (a bell-shaped dose-

response curve)? A: This is a classic hallmark of rapid GPCR desensitization. When M1

receptors are exposed to supra-optimal concentrations of an agonist like Revosimeline, the

receptor is rapidly phosphorylated by G protein-coupled receptor kinases (GRKs)[2]. Causality

Insight: GRK phosphorylation creates a high-affinity binding site for β -arrestins. The binding of

β -arrestin sterically uncouples the M1 receptor from the Gq protein, abruptly terminating the

calcium signal and targeting the receptor for clathrin-mediated endocytosis[2]. To prevent this

tachyphylaxis, ensure your assay reads the kinetic peak of calcium flux immediately upon

compound addition (usually within 10-30 seconds).
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Caption: Mechanisms of Revosimeline-induced M1 receptor activation and GRK/β-arrestin-

mediated desensitization.
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Quantitative Data Summary
To ensure reproducibility, adhere to the following physicochemical and experimental

parameters for Revosimeline[3][4].

Parameter
Recommended
Specification

Rationale

Molecular Weight 335.44 g/mol
Required for accurate molarity

calculations.

Stock Concentration 10 mM in 100% DMSO
Ensures complete dissolution

and stability.

Working Assay Range 0.1 nM to 10 µM
Captures the full dynamic

range for EC50​calculation.

Max Final DMSO ≤ 0.1% (v/v)
Prevents artifactual membrane

permeabilization.

Short-term Storage 0°C to 4°C (Days to Weeks)
Maintains compound integrity

during active use.

Long-term Storage -20°C (Months to Years)
Prevents degradation and

hydrolysis of the ester group.

Self-Validating Experimental Protocol: Revosimeline
Dose-Response Assay
This protocol utilizes a Fluo-4 AM calcium flux assay in CHO-K1 cells stably expressing the

human M1 receptor (CHO-M1). It is designed as a self-validating system: it includes a known

full agonist (Carbachol) as a positive control to define the maximum system response ( Emax​),

and a vehicle-only negative control to define the baseline.

Step 1: Cell Preparation

Seed CHO-M1 cells at 20,000 cells/well in a 384-well black, clear-bottom microplate.

Incubate overnight at 37°C, 5% CO2​to allow for cell adherence and receptor recovery.
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Step 2: Dye Loading

Remove culture media and wash cells once with Assay Buffer (HBSS containing 20 mM

HEPES, pH 7.4).

Add 20 µL/well of Fluo-4 AM dye solution (2 µM final concentration) supplemented with 2.5

mM Probenecid (to inhibit dye efflux).

Incubate in the dark for 45 minutes at 37°C, followed by 15 minutes at room temperature.

Step 3: Revosimeline Preparation (Serial Dilution)

Prepare a 10 mM Revosimeline stock in 100% DMSO.

Create a 10-point, 3-fold serial dilution series in 100% DMSO (Concentration range: 10 mM

down to 0.5 µM).

Perform an intermediate dilution by transferring 1 µL of each DMSO stock into 99 µL of

Assay Buffer (this brings the DMSO down to 1% and the compound to 10X the final

concentration).

Self-Validation Check: Prepare Carbachol (10 µM final) as a positive control, and 1% DMSO

in Assay Buffer as a negative control.

Step 4: Kinetic Readout

Place the plate into a kinetic fluorescence reader (e.g., FLIPR or FlexStation).

Record baseline fluorescence (Excitation 488 nm / Emission 525 nm) for 10 seconds.

Automatically inject 2.2 µL of the intermediate Revosimeline dilutions into the 20 µL assay

wells (1:10 dilution, yielding a final DMSO concentration of 0.1% and a Revosimeline range

of 10 µM to 0.5 nM).

Record fluorescence continuously for 90 seconds to capture the peak calcium flux.

Workflow Visualization
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1. Stock Preparation
10 mM Revosimeline in 100% DMSO

2. Serial Dilution
0.1 nM to 10 µM in Assay Buffer

3. Cell Treatment
CHO-M1 cells, max 0.1% DMSO final

4. Kinetic Readout
Fluo-4 AM Calcium Flux Assay

5. Data Analysis
Non-linear regression (EC50)

Click to download full resolution via product page

Caption: Step-by-step workflow for optimizing Revosimeline concentration in cell-based

assays.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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